Mas7

G-protein signaling Phospholipase C Cardiovascular pharmacology

Native mastoparan exhibits low potency and non-specific membrane perturbation, confounding Gi/o signaling studies. Mas7 (CAS 145854-59-7) resolves this as a high-potency, sequence-specific Gαi/Gαo activator. • 5-fold more potent than mastoparan; inactive Mas17 validates Gi/o-specificity. • Size-selective pores (≤457 Da influx; ≥831 Da excluded) in neuroblastoma cells. • EC₅₀ 3.6 µM for deflagellation vs. 16.0 µM for permeabilization-wide safety window. Supplied ≥97% HPLC, lyophilized; rigorous analytical QC (HPLC, MS) with every batch.

Molecular Formula C67H124N18O15
Molecular Weight 1421.8 g/mol
Cat. No. B15197182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMas7
Molecular FormulaC67H124N18O15
Molecular Weight1421.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
InChIInChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100)
InChIKeyHOLQXBRPSSZJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mas7 (Mastoparan 7): A High-Potency G-Protein Activator for Targeted Signal Transduction Research


Mas7 (CAS 145854-59-7), also known as Mastoparan 7, is a synthetic tetradecapeptide (INLKALAALAKALL-NH₂) and a structural analogue of the wasp venom peptide mastoparan . It functions as a cell-permeable, amphiphilic activator of heterotrimeric G-proteins, specifically stimulating Gαi and Gαo subunits and their downstream effectors . Mas7 is widely recognized as an active analog of mastoparan and is utilized as a pharmacological tool to probe G-protein-coupled signaling mechanisms across various cell types and organisms [1].

Why Generic Mastoparan Substitution is Not Viable for Rigorous G-Protein Studies


Substituting Mas7 with native mastoparan or other analogues like Mas17 introduces unacceptable experimental variability due to marked differences in potency, specificity, and functional outcomes. Mastoparan exhibits lower potency and a higher propensity for non-specific, sequence-independent membrane perturbation, which can confound results [1][2]. Conversely, the inactive analogue Mas17 fails to activate G-protein-dependent pathways altogether, serving only as a negative control [3]. The comparative evidence below demonstrates that Mas7 occupies a distinct functional niche, providing a more robust and reliable activation profile for discerning Gi/o-mediated signaling from off-target effects.

Mas7 Comparative Performance: Quantified Evidence Against Closest Analogs


Enhanced PLC Activation Potency of Mas7 vs. Mastoparan and Mas17 in Human Myocardial Membranes

In a direct comparative study on human myocardial membranes, Mas7 demonstrated superior potency in activating phospholipase C (PLC) compared to mastoparan, while the inactive analogue Mas17 served as a negative control [1].

G-protein signaling Phospholipase C Cardiovascular pharmacology

Functional Differentiation: Mas7 Stimulates ATP Release and cAMP While Mas17 is Inactive in Erythrocytes

A head-to-head comparison in rabbit erythrocytes revealed that Mas7 (10 µM) significantly stimulates ATP release and increases cAMP levels, whereas the analogue Mas17 at the same concentration fails to elicit any response [1].

Adenylyl cyclase cAMP signaling Erythrocyte physiology

Differential Cellular Permeabilization and Deflagellation Potency in Chlamydomonas: Mas7 vs. Mastoparan and Mas8

A comparative study in Chlamydomonas moewusii quantified the differential potencies of mastoparan analogues in inducing deflagellation (a PLC/PLD-mediated response) and membrane permeabilization [1].

Plant signaling Membrane permeabilization Phospholipase D

Selective Pore Formation and Permeability: Mas7 Induces Size-Selective Membrane Pores Unlike Mas17

In a direct comparison using SK-N-BE(2)C human neuroblastoma cells, Mas7 treatment induced a concentration-dependent rise in intracellular Ca²⁺ and facilitated the uptake of specific dyes, demonstrating selective pore formation. Mas17 was completely inactive [1].

Membrane biophysics Calcium signaling Neurobiology

G-Protein Activation Potency: Mas7 is a More Effective Activator of Reconstituted G-Proteins than Mastoparan

A biochemical comparison study demonstrated that Mas7 (mastoparan 7) is a more potent activator of reconstituted, purified G-proteins than native mastoparan, although the two peptides are similarly effective at activating NDPK and GTPase in HL-60 membranes [1].

GTPase activity Nucleoside diphosphate kinase Signal transduction

Validated Research Applications for Mas7 Based on Quantitative Differential Evidence


Dissecting Gi/o-Mediated vs. Gs-Mediated Adenylyl Cyclase Regulation in Erythrocytes and Other Cell Types

Based on the direct evidence that Mas7 (10 µM) stimulates ATP release and cAMP accumulation via Gi activation while Mas17 (10 µM) is completely inactive [1], Mas7 serves as a specific, positive control agonist for Gi-mediated pathways. Researchers can use Mas7 alongside a Gs agonist (e.g., isoproterenol) to differentiate the contributions of Gi and Gs proteins to adenylyl cyclase activity and downstream physiological responses like ATP release in erythrocytes, platelets, and other Gi-expressing cells.

Investigating Phospholipase C (PLC) Signaling with High Potency in Cardiac and Neuronal Tissues

Given its proven, more pronounced activation of PLC in human myocardial membranes compared to mastoparan, and the inactivity of Mas17 [1], Mas7 is the superior choice for experiments requiring robust stimulation of phosphoinositide turnover. This is particularly critical in studies of cardiac contractility, hypertrophy signaling, and neuronal calcium oscillations where a strong, sequence-specific PLC activation signal is required, and where the lower potency of mastoparan may be insufficient.

Creating Defined, Size-Selective Plasma Membrane Pores for Controlled Permeabilization Studies

The unique, quantitative characterization of Mas7-induced pores in SK-N-BE(2)C neuroblastoma cells—facilitating the influx of molecules up to 457 Da but excluding those ≥831 Da, with no effect from Mas17 [1]—establishes Mas7 as a specialized tool for creating size-selective membrane perforations. This application is valuable for studying the influx of small molecules (e.g., dyes, second messenger analogs) into the cytosol in a controlled manner, or for investigating the mechanisms of peptide-induced membrane disruption independently of G-protein signaling.

Probing Plant G-Protein Signaling with an Optimized Balance of Potency and Reduced Cytotoxicity

The comparative analysis in Chlamydomonas demonstrates that Mas7 (EC₅₀ 3.6 µM for deflagellation) offers a wider concentration window between functional activation and membrane permeabilization (EC₅₀ 16.0 µM) compared to the more cytotoxic analogue Mas8 (EC₅₀ 7.4 µM for permeabilization) [1]. This makes Mas7 a preferred tool for studying G-protein-mediated processes like phospholipase D (PLD) activation, root hair deformation, and Nod factor signaling in plants, where minimizing non-specific membrane damage is critical for obtaining physiologically relevant data [2].

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